A Technical Guide to (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate (CAS: 875551-59-0): A Chiral Building Block for Modern Drug Discovery
A Technical Guide to (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate (CAS: 875551-59-0): A Chiral Building Block for Modern Drug Discovery
Abstract: This technical guide provides a comprehensive overview of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate, a key chiral building block in contemporary medicinal chemistry. We will delve into its physicochemical properties, provide a detailed, field-proven synthetic protocol with mechanistic insights, and explore its strategic application in drug discovery workflows. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of complex molecular architectures with therapeutic potential.
Introduction and Strategic Importance
(S)-tert-Butyl (morpholin-2-ylmethyl)carbamate, identified by CAS Number 875551-59-0 , is a bifunctional organic molecule of significant interest to the pharmaceutical industry.[1][2] Its structure is defined by two critical components: a stereochemically pure (S)-morpholine heterocycle and a primary amine protected by the tert-butoxycarbonyl (Boc) group.
The morpholine ring is considered a "privileged structure" in medicinal chemistry.[3][4] Its incorporation into a drug candidate often confers advantageous physicochemical properties, such as enhanced aqueous solubility, improved metabolic stability, and favorable pharmacokinetic (PK) profiles, which are critical for developing orally bioavailable drugs.[4][5][6] The chiral center at the C-2 position of the morpholine ring allows for stereospecific interactions with biological targets, a fundamental principle in modern drug design.
The Boc protecting group provides a robust yet easily removable mask for the primary amine. This strategic protection is essential in multi-step syntheses, allowing chemists to perform reactions on other parts of a molecule without interference from the highly nucleophilic and basic amine.[7][8] The combination of these features makes (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate a valuable and versatile starting material for creating diverse libraries of compounds for drug screening and development.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below, providing essential data for reaction planning and material handling.
| Property | Value | Source(s) |
| CAS Number | 875551-59-0 | [1][2] |
| IUPAC Name | tert-butyl N-[[(2S)-morpholin-2-yl]methyl]carbamate | [2] |
| Synonyms | (S)-2-(N-Boc-aminomethyl)morpholine, tert-Butyl N-[(2S)-morpholin-2-ylmethyl]carbamate | [2][9] |
| Molecular Formula | C₁₀H₂₀N₂O₃ | [2][5] |
| Molecular Weight | 216.28 g/mol | [5] |
| Physical Form | Solid | [9] |
| InChI Key | IYHJNCQAADULQE-QMMMGPOBSA-N | [9] |
Synthesis, Mechanism, and Characterization
The synthesis of the title compound is a classic example of amine protection, a cornerstone reaction in organic synthesis.[10]
The Rationale for Boc Protection
The choice of the tert-butoxycarbonyl (Boc) group is a deliberate strategic decision. Its utility stems from a crucial balance of stability and lability.[11]
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Robustness: The Boc group is stable under a wide variety of non-acidic conditions, including basic hydrolysis, catalytic hydrogenation, and reactions involving many nucleophiles and organometallic reagents.[7][11] This inertness allows for broad synthetic flexibility.
-
Orthogonality: The Boc group is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM).[8][10] This deprotection condition is orthogonal to many other protecting groups (e.g., Fmoc, Cbz, benzyl ethers), enabling selective deprotection in complex syntheses.
Reaction Mechanism: N-tert-Butoxycarbonylation
The reaction proceeds via a nucleophilic acyl substitution. The primary amine of (S)-2-(aminomethyl)morpholine acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). The resulting tetrahedral intermediate collapses, eliminating a stable tert-butyl carbonate leaving group, which subsequently decomposes to carbon dioxide and tert-butanol, driving the reaction forward.[10]
Caption: Mechanism of N-Boc protection using Boc anhydride.
Detailed Synthetic Protocol
This protocol describes a reliable, lab-scale synthesis of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate.
Materials:
-
(S)-2-(aminomethyl)morpholine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-2-(aminomethyl)morpholine (1.0 equiv.) in a 2:1 mixture of THF and water. Stir at room temperature until a clear solution is formed.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1–1.2 equiv.) to the cooled solution in one portion.
-
Reaction: Stir the mixture vigorously at 0 °C for 2 hours, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Workup - Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer three times with an organic solvent like dichloromethane or ethyl acetate.[10]
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove water-soluble impurities.[10]
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.[10][11]
-
Purification (if necessary): The product is often obtained in high purity. If required, further purification can be achieved by column chromatography on silica gel.
Application in Drug Discovery Workflows
The true value of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate lies in its role as a versatile intermediate. A typical workflow in a drug discovery program involves leveraging its protected amine for subsequent synthetic transformations.
A common strategy is to deprotect the Boc group to reveal the primary amine, which can then be coupled with various carboxylic acids, sulfonyl chlorides, or other electrophiles to build a library of diverse molecular structures. This process is fundamental to Structure-Activity Relationship (SAR) studies.[4][12]
Caption: Generalized workflow using the title compound in drug discovery.
The morpholine moiety itself can play several roles in the final drug molecule. It can act as a scaffold to correctly position other functional groups for optimal binding to a biological target, as seen in drugs like aprepitant.[6] Furthermore, its ability to form hydrogen bonds and its favorable pKa contribute to improved solubility and cell permeability, which are critical for drugs targeting the central nervous system (CNS).[6]
Safety, Handling, and Storage
As with any chemical reagent, proper handling is paramount to ensure laboratory safety.
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[13][14] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15] Avoid inhalation of dust and direct contact with skin and eyes.[13][15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13][16] Keep away from strong acids and oxidizing agents.[13]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[13]
Conclusion
(S)-tert-Butyl (morpholin-2-ylmethyl)carbamate (CAS: 875551-59-0) is more than just a chemical intermediate; it is a strategically designed building block that addresses several key challenges in medicinal chemistry. Its combination of a stereochemically defined, pharmacologically relevant morpholine core and a robustly protected amine functionality provides chemists with a reliable and versatile tool. Its application facilitates the efficient and controlled synthesis of novel, complex molecules, accelerating the journey from initial concept to the discovery of new therapeutic agents.
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